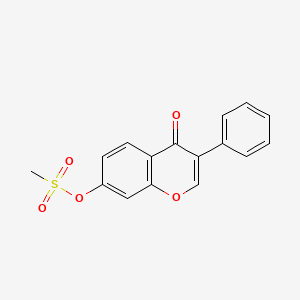

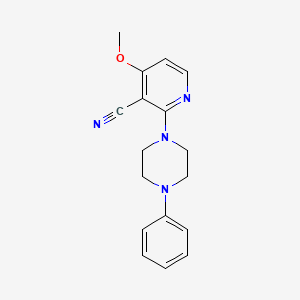

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C16H12O5S and its molecular weight is 316.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate and its derivatives have been synthesized using various innovative techniques. For instance, a microwave-assisted, methanesulfonic acid-catalyzed synthesis method has been developed for certain derivatives, offering benefits such as high yield, short reaction times, low energy consumption, and convenient work-up (Qi et al., 2014). Another method involves the use of hollow magnetic mesoporous nanoparticles as a catalyst for the synthesis of specific derivatives, showcasing advantages like excellent yields, short times, reusability of the catalyst, low catalyst loading, and environmental benignity (Safaei‐Ghomi et al., 2017).

Catalytic Applications

These compounds have also been employed as catalysts themselves. For instance, Bronsted acidic ionic liquid has been utilized to catalyze the synthesis of chromeno pyrimidinone derivatives, showing promising results in antimicrobial activity (Banothu & Bavanthula, 2012). Similarly, silica-bonded propylpiperazine-N-sulfamic acid has been used as a recyclable catalyst for synthesizing 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, offering advantages like high yields, cleaner reaction, simple methodology, and short reaction times (Ghashang et al., 2015).

Biological and Chemical Interactions

Antibacterial Activity

Various studies have explored the antibacterial properties of this compound derivatives. For instance, specific derivatives have shown high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami, 2019). Similarly, synthesized derivatives from 4-Chloro-chromen-2-one have been reported to exhibit antibacterial activity and are compared with standard drugs (Behrami, 2014).

Sulfatase Inhibition and Cancer Therapy

In the realm of cancer therapy, particularly breast cancer, sulfatase enzymes play a crucial role. Derivatives of this compound have been studied for their potential as steroid sulfatase inhibitors. This research has included the synthesis of these derivatives, evaluation of their cytotoxicity against cancer cell lines, and molecular docking studies to elucidate their interaction with the sulfatase binding site (Javadi et al., 2021).

Mechanism of Action

Target of Action

Many chromen-based compounds, like coumarins, are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound.

Mode of Action

The interaction of these compounds with their targets can lead to a variety of effects. For example, they might inhibit or activate the function of an enzyme, or they might bind to a receptor and trigger a cellular response .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in inflammation, it might affect the biochemical pathways related to inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to effects on cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-15(9-12)20-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXSFULMZKXXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2965739.png)

![N-(4-methylphenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2965746.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2965748.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2965752.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)